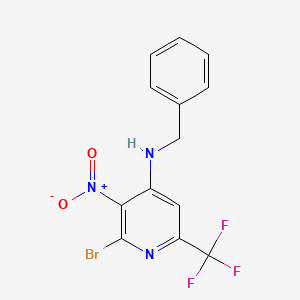

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine

Description

Properties

Molecular Formula |

C13H9BrF3N3O2 |

|---|---|

Molecular Weight |

376.13 g/mol |

IUPAC Name |

N-benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C13H9BrF3N3O2/c14-12-11(20(21)22)9(6-10(19-12)13(15,16)17)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |

InChI Key |

QVFVKZCFNZJGFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC(=C2[N+](=O)[O-])Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

Bromination: The bromine atom is introduced via bromination using bromine or a brominating agent such as N-bromosuccinimide.

Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl chloride and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon, sodium borohydride), solvents (e.g., ethanol, methanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of N-Benzyl-2-bromo-3-amino-6-(trifluoromethyl)pyridin-4-amine.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine is a complex organic compound with the molecular formula and a molecular weight of approximately 376.133 g/mol. It features a pyridine ring substituted with a bromine atom, a nitro group, and a trifluoromethyl group, giving it unique chemical properties and potential biological activities.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods.

Potential applications

This compound has potential applications in various fields. Several compounds share structural similarities with this compound. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridin-4-amine | Similar bromine and trifluoromethyl groups | Different position of bromine |

| N-benzyl-2-nitroaniline | Contains a nitro group but lacks trifluoromethyl | Simpler structure without pyridine ring |

| 6-(Trifluoromethyl)pyridin-3-amines | Trifluoromethyl group present | Varying nitrogen substitution patterns |

These comparisons highlight the uniqueness of this compound due to its specific combination of functional groups and structural features.

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group and trifluoromethyl group can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Positional Effects

The following compounds share structural similarities but differ in substituent types, positions, and functional groups:

Key Observations:

- Electron-Withdrawing Groups: The target compound and both feature nitro and trifluoromethyl groups, which enhance electrophilicity and stability.

- Amino Group Modifications: The target’s benzylamine group (C4) contrasts with the unmodified amino group in ’s 4-Amino-2-chloro-6-(trifluoromethyl)pyridine. Benzylation may improve bioavailability or alter binding affinity in drug candidates .

- Core Structure Differences : uses a benzene ring instead of pyridine, reducing aromatic nitrogen’s electronic effects. This may limit coordination capabilities in metal-catalyzed reactions compared to pyridine derivatives .

Industrial and Research Relevance

- Pharmaceutical Intermediates: ’s 4-Amino-2-chloro-6-(trifluoromethyl)pyridine is explicitly noted as a key intermediate in organic synthesis, suggesting the target compound could fill a similar niche with tailored modifications .

- Agrochemical Potential: The polychlorinated and nitro-rich structure of highlights the role of such compounds in pesticide development, a pathway the target compound may also explore .

Biological Activity

N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine is a complex organic compound with significant potential in biological applications. Its unique structural features, including a pyridine ring with various substituents, contribute to its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrF3N3O, with a molecular weight of approximately 376.133 g/mol. The compound features a bromine atom, a nitro group, and a trifluoromethyl group, which are critical in determining its biological activity.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridin-4-amine | Similar bromine and trifluoromethyl groups | Different position of bromine |

| N-benzyl-2-nitroaniline | Contains a nitro group but lacks trifluoromethyl | Simpler structure without pyridine ring |

| 6-(Trifluoromethyl)pyridin-3-amines | Trifluoromethyl group present | Varying nitrogen substitution patterns |

This table highlights the uniqueness of this compound due to its specific combination of functional groups and structural features.

The mechanism by which pyridine derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, compounds that inhibit tubulin polymerization have been shown to disrupt cancer cell division . Given the structural similarities, it is plausible that this compound may interact with similar targets.

Case Studies and Research Findings

- Antiproliferative Activity : A study on related pyridine compounds indicated that modifications in the functional groups significantly affected their antiproliferative activity against various cancer cell lines. Compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-trifluorinated counterparts .

- Structural Activity Relationship (SAR) : Research has shown that the positioning of substituents on the pyridine ring can alter biological activity dramatically. For instance, changing the position of bromine or introducing different electron-withdrawing groups can enhance or diminish activity against specific targets .

- Inhibition Studies : Inhibitory assays conducted on similar compounds suggest that this compound may also serve as an effective inhibitor of certain protein kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzyl-2-bromo-3-nitro-6-(trifluoromethyl)pyridin-4-amine?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyridine core. A typical approach involves halogenation (bromination at position 2) followed by nitration (position 3) and introduction of the trifluoromethyl group (position 6) under radical or nucleophilic conditions. The benzylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 4, often using NaH as a base to activate the pyridine ring .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization relies on a combination of techniques:

- 1H/13C NMR : To confirm substitution patterns and assess aromatic proton environments.

- Mass Spectrometry (MS) : For molecular weight verification.

- Elemental Analysis : To validate empirical formulas.

Cross-referencing with X-ray crystallography data (when available) resolves ambiguities in regiochemistry .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Due to the nitro and bromo groups (potential mutagenicity), strict PPE (gloves, lab coat, goggles) and fume hood use are required. Long-term storage should be in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nitration and bromination in the pyridine ring?

- Methodological Answer : Nitration at position 3 is achieved using mixed acid (HNO3/H2SO4) under controlled temperatures (0–5°C), leveraging the electron-withdrawing trifluoromethyl group to direct electrophilic attack. Bromination at position 2 requires FeBr3 catalysis, with solvent polarity (e.g., DCM vs. DMF) modulating reaction rates and byproduct formation. Conflicting regiochemical outcomes in literature may arise from competing directing effects of substituents .

Q. What strategies optimize Suzuki coupling for introducing aryl/heteroaryl groups to this scaffold?

- Methodological Answer : For late-stage diversification, the bromo group at position 2 serves as a handle for Suzuki-Miyaura coupling. Key parameters:

- Catalyst : Pd(PPh3)4 or PdCl2(dppf) in degassed toluene/EtOH.

- Base : K2CO3 or Cs2CO3 to maintain pH > 8.

- Temperature : 80–100°C for 12–24 hours.

Monitoring via TLC or LC-MS ensures minimal debromination side reactions .

Q. How does the trifluoromethyl group impact metabolic stability in biological assays?

- Methodological Answer : The CF3 group enhances lipophilicity (logP) and resistance to oxidative metabolism, as shown in comparative studies with non-fluorinated analogues. In vitro microsomal stability assays (e.g., liver microsomes + NADPH) quantify half-life improvements, while molecular docking predicts reduced CYP450 interactions .

Q. What analytical challenges arise in resolving spectral overlaps in NMR?

- Methodological Answer : Overlapping signals (e.g., aromatic protons near nitro/CF3 groups) are resolved using:

- 2D NMR (HSQC, HMBC): Assigns coupled protons and carbons.

- Variable Temperature NMR : Reduces signal broadening caused by slow rotation of the benzyl group.

Conflicting assignments in literature should be cross-validated with computational simulations (DFT) .

Q. How are degradation pathways and stability under physiological conditions investigated?

- Methodological Answer : Forced degradation studies (acid/base/thermal stress) coupled with LC-HRMS identify major degradation products. For example, nitro group reduction to amine under acidic conditions or debenzylation in polar aprotic solvents. Accelerated stability studies (40°C/75% RH for 6 months) guide formulation strategies .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity outcomes for trifluoromethylpyridine derivatives?

- Methodological Answer : Discrepancies often stem from:

- Substituent Position : The electron-withdrawing CF3 group at position 6 may alter π-stacking in enzyme binding pockets differently than position 4.

- Assay Conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC50 values.

- Impurity Profiles : Residual Pd catalysts from coupling reactions can artificially suppress cell viability. Rigorous QC (e.g., ICP-MS for metal traces) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.